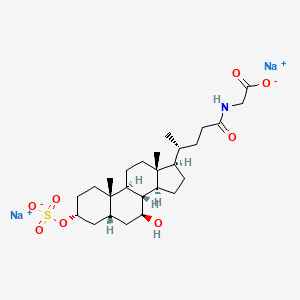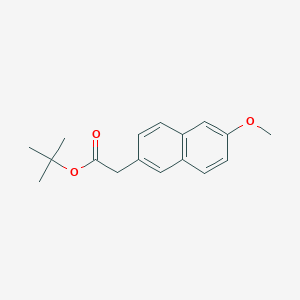
2-Naphthaleneacetic acid, 6-methoxy-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthaleneacetic acid, 6-methoxy-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C17H20O3 and a molecular weight of 272.34 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methoxy group at the 6-position and a 1,1-dimethylethyl ester group .
Preparation Methods
The synthesis of 2-Naphthaleneacetic acid, 6-methoxy-, 1,1-dimethylethyl ester can be achieved through various synthetic routes. One common method involves the esterification of 6-methoxy-2-naphthaleneacetic acid with tert-butyl alcohol in the presence of an acid catalyst . Industrial production methods may involve similar esterification reactions, often optimized for large-scale production .
Chemical Reactions Analysis
2-Naphthaleneacetic acid, 6-methoxy-, 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthaleneacetic acid, 6-methoxy-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthaleneacetic acid, 6-methoxy-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. It acts as a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor, which means it inhibits the enzymes responsible for the formation of prostanoids, including thromboxane and prostaglandins . These enzymes play crucial roles in inflammation and pain pathways, making this compound a potential anti-inflammatory agent .
Comparison with Similar Compounds
2-Naphthaleneacetic acid, 6-methoxy-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
6-Methoxy-2-naphthylacetic acid: This compound is a monocarboxylic acid with similar structural features but lacks the ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C17H20O3 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl 2-(6-methoxynaphthalen-2-yl)acetate |
InChI |
InChI=1S/C17H20O3/c1-17(2,3)20-16(18)10-12-5-6-14-11-15(19-4)8-7-13(14)9-12/h5-9,11H,10H2,1-4H3 |
InChI Key |
RMKLMSNNWZHKPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


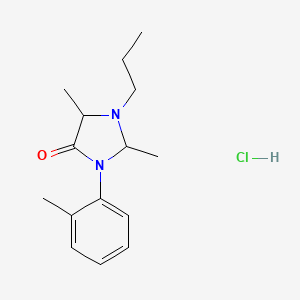
![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
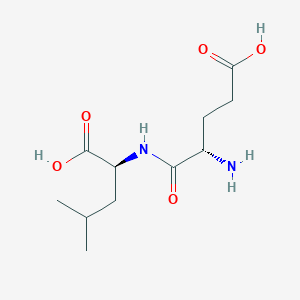
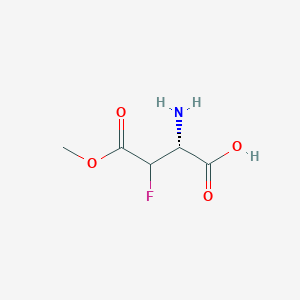

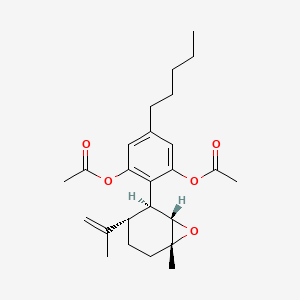


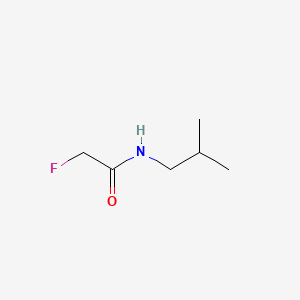
![N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13416512.png)
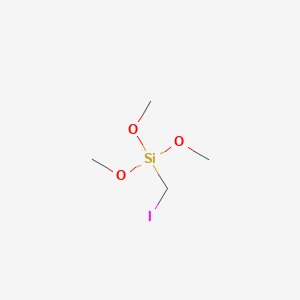

![9-Fluoro-7-methylbenzo[c]acridine](/img/structure/B13416526.png)
